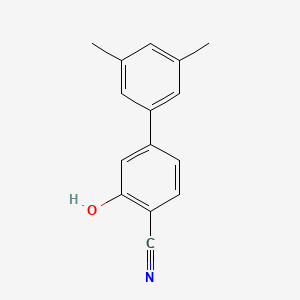
2-Cyano-5-(3,5-dimethylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-5-(3,5-dimethylphenyl)phenol, 95% is a chemical compound used in various scientific and industrial applications. It is a white solid with a melting point of 95-97°C and a boiling point of 200-210°C. It is soluble in ethanol, acetone and ether, but insoluble in water. It is a highly reactive compound and is used in various reactions, such as the synthesis of organic compounds, the preparation of pharmaceuticals, and as a catalyst in polymerization reactions.
Wirkmechanismus
2-Cyano-5-(3,5-dimethylphenyl)phenol, 95% is a highly reactive compound and undergoes a variety of reactions. It is an electrophile and can react with nucleophiles, such as amines, carboxylic acids, alcohols, and thiols, to form various products. It is also an oxidizing agent and can be used to oxidize various organic compounds.
Biochemical and Physiological Effects
2-Cyano-5-(3,5-dimethylphenyl)phenol, 95% is a highly reactive compound and can cause irritation and corrosion of the skin, eyes, and mucous membranes. It can also cause respiratory irritation and is a sensitizer, meaning that it can cause allergic reactions in some individuals.
Vorteile Und Einschränkungen Für Laborexperimente
2-Cyano-5-(3,5-dimethylphenyl)phenol, 95% has several advantages for laboratory experiments. It is a highly reactive compound and can be used in a variety of reactions. It is also relatively inexpensive and easy to obtain. However, it is also highly toxic and can cause irritation and corrosion of the skin, eyes, and mucous membranes. Therefore, it should be handled with care and appropriate safety equipment should be used.
Zukünftige Richtungen
2-Cyano-5-(3,5-dimethylphenyl)phenol, 95% has potential applications in the synthesis of new organic compounds and pharmaceuticals. It could also be used as a catalyst in the polymerization of various monomers. It could also be used in the synthesis of new antioxidants, antimicrobials, and other bioactive compounds. Additionally, it could be used in the synthesis of new materials, such as polymers, nanomaterials, and carbon nanotubes. Finally, it could be used in the development of new analytical techniques, such as spectroscopy and chromatography.
Synthesemethoden
2-Cyano-5-(3,5-dimethylphenyl)phenol, 95% can be synthesized in a two-step process. The first step involves the reaction of 3,5-dimethylphenol with sodium cyanide in aqueous solution to form the sodium salt of 2-cyano-5-(3,5-dimethylphenyl)phenol. The second step involves the conversion of the sodium salt to the free base 2-cyano-5-(3,5-dimethylphenyl)phenol, 95%.
Wissenschaftliche Forschungsanwendungen
2-Cyano-5-(3,5-dimethylphenyl)phenol, 95% is used in various scientific research applications. It has been used as a precursor for the synthesis of various organic compounds, such as 2-cyano-4-methylphenol, 4-cyano-2-methylphenol, and 4-cyano-2-methylphenol derivatives. It has also been used as a catalyst in the polymerization of styrene, acrylonitrile, and methyl methacrylate.
Eigenschaften
IUPAC Name |
4-(3,5-dimethylphenyl)-2-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-10-5-11(2)7-14(6-10)12-3-4-13(9-16)15(17)8-12/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEXHABECFSJEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=C(C=C2)C#N)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684661 |
Source


|
| Record name | 3-Hydroxy-3',5'-dimethyl[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-5-(3,5-dimethylphenyl)phenol | |
CAS RN |
1261894-58-9 |
Source


|
| Record name | 3-Hydroxy-3',5'-dimethyl[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














